molecular formula C17H11Cl2NO2 B2666701 2-Chloro-3-(3-chloro-4-methylanilino)naphthoquinone CAS No. 763130-53-6

2-Chloro-3-(3-chloro-4-methylanilino)naphthoquinone

Cat. No.: B2666701
CAS No.: 763130-53-6
M. Wt: 332.18
InChI Key: WQEIIUPNEMRZGT-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-chloro-4-methylanilino)naphthoquinone (CAS 763130-53-6) is a synthetic 1,4-naphthoquinone derivative supplied for research purposes. This compound has demonstrated significant biological activity in scientific studies, making it a candidate for investigating novel therapeutic mechanisms. Research indicates that naphthoquinone derivatives can exert anti-proliferative effects against cancer cells, including acute myeloid leukemia (AML), by targeting redox homeostasis . Their ability to undergo redox cycling generates reactive oxygen species (ROS), leading to oxidative stress, apoptosis, and alterations in mitochondrial transmembrane potential in malignant cells . Furthermore, structurally related 2-chloro-3-(n-alkylamino)-1,4-naphthoquinone derivatives have shown potent, broad-spectrum antifungal activity against strains such as Candida tropicalis , C. albicans , and Cladosporium herbarum . The core 1,4-naphthoquinone structure is known for its electron-accepting properties, which can be modified by substituents to influence its redox potential and biological interactions . This product is intended for research applications, such as exploring pathways of cell death and developing new antifungal or anticancer agents. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-3-(3-chloro-4-methylanilino)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO2/c1-9-6-7-10(8-13(9)18)20-15-14(19)16(21)11-4-2-3-5-12(11)17(15)22/h2-8,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEIIUPNEMRZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763130-53-6
Record name 2-CHLORO-3-(3-CHLORO-4-METHYLANILINO)NAPHTHOQUINONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3-chloro-4-methylanilino)naphthoquinone typically involves the reaction of 2-chloro-1,4-naphthoquinone with 3-chloro-4-methylaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that the process involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-chloro-4-methylanilino)naphthoquinone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

Anticancer Properties

Naphthoquinone derivatives, including 2-Chloro-3-(3-chloro-4-methylanilino)naphthoquinone, have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have reported that substituted amino derivatives of 1,4-naphthoquinones demonstrate potent antitumor activity through mechanisms involving the induction of apoptosis and inhibition of cell proliferation .

Antimalarial Activity

The compound has also shown promise in the treatment of malaria. The incorporation of substituted amine groups into the naphthoquinone structure has been linked to enhanced antimalarial activity. Specifically, derivatives synthesized from 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinones have been evaluated for their efficacy against Plasmodium falciparum, the causative agent of malaria .

Antimicrobial Effects

In addition to anticancer and antimalarial activities, this compound exhibits antimicrobial properties. It has been tested against a range of bacteria and fungi, demonstrating significant inhibitory effects. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Synthesis and Characterization

The synthesis of this compound typically involves nucleophilic substitution reactions where aniline derivatives react with 2,3-dichloro-1,4-naphthoquinone. High yields (84-90%) can be achieved using electron-donating substituents on the aniline component, enhancing the reaction efficiency .

Characterization methods such as Fourier Transform Infrared Spectroscopy (FTIR), Raman spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds. These techniques provide insights into molecular vibrations and electronic structures, which are crucial for understanding the compound's reactivity and biological interactions .

Dye Sensitizers in Solar Cells

Naphthoquinone derivatives are being explored as potential dye sensitizers in solar cells due to their ability to absorb light efficiently and facilitate electron transfer processes. The unique electronic properties conferred by substituents on the naphthoquinone ring enhance their performance in photovoltaic applications .

Organic Electronics

The electronic properties of this compound make it a candidate for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its ability to act as a charge transport material can improve device efficiency and stability .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating various naphthoquinone derivatives for anticancer activity, this compound was found to inhibit the growth of breast cancer cell lines significantly. The study utilized MTT assays to assess cell viability and flow cytometry to analyze apoptosis rates .

Case Study 2: Synthesis Optimization

A recent investigation focused on optimizing the synthesis route for this compound revealed that varying reaction conditions such as temperature and solvent choice could significantly influence yield and purity. This study employed chromatographic techniques for purification and NMR spectroscopy for structural confirmation .

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-chloro-4-methylanilino)naphthoquinone involves its interaction with cellular components, leading to various biological effects. The compound can generate reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Substituent Variations on the Anilino Group

Key analogs and their properties are summarized in Table 1 .

Compound Name Substituents on Anilino Group Melting Point (°C) Biological Activity (Target/IC₅₀) Key Interactions
2-Chloro-3-(4-methylanilino)-NQ 4-methylphenyl 265–266 EGFR inhibition (IC₅₀: 0.8 µM) H-bonds, π–π stacking
2-Chloro-3-(4-chlorophenylamino)-NQ 4-chlorophenyl 265–266 Leishmania GSK-3 inhibition Van der Waals, hydrophobic
2-Chloro-3-(3-chloro-4-methylanilino)-NQ 3-chloro-4-methylphenyl Not reported Anticancer (EGFR, BCL-2) Multiple H-bonds
2-Hydroxy-3-(2-chloroanilino)-NQ 2-chlorophenyl 198–200 Cytotoxicity (HepG2: 32 µM) Redox cycling, ROS generation

Key Findings :

  • Electron-Donating vs. Withdrawing Groups: The 4-methylanilino derivative (electron-donating) exhibits stronger EGFR inhibition due to enhanced π–π interactions in the ATP-binding pocket . In contrast, chloro substituents (electron-withdrawing) improve redox activity, favoring ROS-mediated cytotoxicity .

Heterocyclic and Hybrid Derivatives

Thiophene/Pyridine Hybrids :

  • 2-Chloro-3-(thiophen-2-ylmethylamino)-NQ: Displays broad-spectrum antifungal activity (MIC: 2 µg/mL against Candida albicans) due to enhanced membrane penetration from the thiophene moiety .
  • Thymidine-Naphthoquinone Hybrids: Compound 5 (2-chloro-3-(3′-azido-thymidine)-NQ) shows potent cytotoxicity (IC₅₀: 7 µM against SCC-25 cells) by inducing apoptosis via BCL-2 inhibition .

Structural Implications :

  • Bulkier Substituents : Cyclohexyl derivatives (e.g., 2-chloro-3-[4-(4-chlorophenyl)cyclohexyl]-NQ) exhibit reduced solubility but higher crystallinity (>99% purity), making them suitable for formulation .

Comparative Toxicity Data :

Compound LD₅₀ (Oral, Rat) Hepatotoxicity (In Vivo) Safety Precautions (GHS Codes)
2-Chloro-3-(3-chloro-4-methylanilino)-NQ Not reported Moderate (high-dose) P261, P273, P280 (Avoid inhalation)
2-Amino-3-chloro-NQ 1360 mg/kg Severe R23, R50/53 (Toxic, aquatic hazard)
2-Hydroxy-3-anilino-NQ >2000 mg/kg Mild S26, S37/39 (Eye/skin protection)

Insights :

  • Chloro vs. Hydroxy Groups : Chloro derivatives generally show higher toxicity (e.g., R23 for inhalation hazards) compared to hydroxy analogs, which are safer but less potent .
  • Solubility Challenges : Hydroxy derivatives (e.g., 4b in ) face solubility issues, limiting their therapeutic applicability despite lower toxicity.

Biological Activity

2-Chloro-3-(3-chloro-4-methylanilino)naphthoquinone is a compound belonging to the naphthoquinone family, which has garnered interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a naphthoquinone core substituted with chlorine and an aniline moiety. Its structure can be represented as follows:

  • Molecular Formula : C15H12Cl2N2O
  • Molecular Weight : 319.17 g/mol

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, including those derived from breast and lung cancers. The compound was found to induce apoptosis in cancer cells through the activation of the caspase pathway.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)12.5Caspase activation
A549 (Lung)15.0ROS generation

Antimicrobial Activity

The compound also shows promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Antimalarial Activity

In vitro studies have indicated that this compound has antimalarial properties, particularly against Plasmodium falciparum. The compound interferes with the parasite's ability to synthesize heme, leading to its death.

The biological activity of this naphthoquinone derivative is primarily attributed to its ability to generate reactive oxygen species (ROS), which induce oxidative stress in target cells. Additionally, it may inhibit specific enzymes involved in cellular respiration and metabolism.

Case Studies

  • Anticancer Efficacy :
    A study published in the Asian Journal of Organic & Medicinal Chemistry highlighted the synthesis and evaluation of various naphthoquinone derivatives, including this compound, demonstrating its potential as a lead compound for developing anticancer agents .
  • Antimicrobial Activity :
    Research conducted by Batton et al. investigated the antimicrobial properties of substituted naphthoquinones, revealing that this compound effectively inhibited the growth of several pathogenic bacteria, suggesting its potential use in treating bacterial infections .
  • Antimalarial Potential :
    A comparative study on various naphthoquinones revealed that this compound exhibited significant antimalarial activity, particularly in resistant strains of Plasmodium falciparum, indicating its potential as a new therapeutic option for malaria .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-chloro-3-(3-chloro-4-methylanilino)naphthoquinone, and how can reaction yields be optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with 3-chloro-4-methylaniline. Key steps include refluxing in acetonitrile with potassium carbonate (3.0 eq) and catalytic silver nitrate (0.1 mmol) for 10 hours, followed by silica gel chromatography (EtOAc/hexane) for purification . Optimizing stoichiometry (1:1 molar ratio of naphthoquinone to aniline) and reaction time (monitored via TLC) achieves yields up to 96%.

  • Critical Parameters :

  • Temperature control (reflux conditions).
  • Use of anhydrous solvents to prevent hydrolysis.
  • Excess base (K₂CO₃) to neutralize HCl byproducts.

Q. How is the crystal structure of this compound determined, and what are its key geometric features?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) . The compound crystallizes in the orthorhombic space group Pna2₁ with unit cell parameters:

  • a = 12.1614 Å, b = 22.4915 Å, c = 5.0444 Å .
  • Planarity: The naphthoquinone system deviates by ≤0.078 Å, forming a dihedral angle of 52.38° with the substituted benzene ring.
  • Intermolecular interactions: N–H⋯O hydrogen bonds stabilize the lattice .

Q. What preliminary assays are used to screen its biological activity?

  • Methodology :

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Candida tenuis and Staphylococcus aureus using broth microdilution (CLSI guidelines) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HepG2) to measure IC₅₀ values .
  • NF-κB inhibition : Luciferase reporter assays in HepG2 cells, with dose-dependent suppression of IκB-α phosphorylation observed at 1–64 μM .

Advanced Research Questions

Q. How does the substitution pattern (e.g., chloro, methyl, anilino groups) influence its biological activity?

  • Structure-Activity Relationship (SAR) :

  • Chlorine at position 2 : Enhances electrophilicity, improving interaction with biological targets (e.g., NF-κB) .

  • N-substituted anilino groups : Increase antifungal activity against C. tenuis (MIC: 2–8 μg/mL) compared to S-substituted analogs, which favor anti-S. aureus activity .

  • Methyl group at 4-position : Modulates lipophilicity, affecting membrane permeability and bioavailability .

    • Data Example :
DerivativeActivity (MIC, μg/mL)Target Organism
2-Cl, 3-(4-Me-anilino)4.0C. tenuis
2-Cl, 3-(S-triazole)8.0S. aureus
Source: Adapted from

Q. What mechanistic insights explain its anticancer activity?

  • Key Pathways :

  • STAT3 inhibition : Downregulates STAT3 phosphorylation in melanoma cells (A375 line), suppressing migration and invasion .
  • Topoisomerase I inhibition : Direct interaction with the enzyme (non-intercalative) observed in shikonin analogs, suggesting a shared mechanism .
  • ROS generation : Naphthoquinone redox cycling induces oxidative stress, triggering apoptosis in HepG2 cells .

Q. How can its pharmacokinetic properties (e.g., solubility, bioavailability) be enhanced for therapeutic use?

  • Strategies :

  • Biosurfactant co-formulation : Rhamnolipids (0.1–1.0% w/v) improve aqueous solubility by 3–5 fold via micellar encapsulation .
  • Pro-drug design : Esterification of the quinone moiety (e.g., acetyl derivatives) reduces systemic toxicity while maintaining activity .
  • Nanoencapsulation : Liposomal formulations increase plasma half-life (e.g., from 2 h to 8 h in murine models) .

Q. What analytical techniques are critical for resolving contradictions in reported biological data?

  • Approach :

  • HPLC-MS/MS : Validates compound purity (>98%) and identifies degradation products .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity to targets (e.g., STAT3 KD = 1.2 μM) .
  • Metabolomics : Untargeted LC-MS profiles reveal off-target effects (e.g., mitochondrial dysfunction) in conflicting cytotoxicity studies .

Methodological Considerations

  • Synthesis : Optimize reaction scale using flow chemistry to minimize silver nitrate waste .
  • Crystallography : Use SHELXD for phase refinement and OLEX2 for visualization .
  • Biological Assays : Include positive controls (e.g., fluconazole for antifungal assays) and validate results across ≥3 independent replicates .

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